Cas no 23284-23-3 (1,3-Benzodioxole,5-[[(3S,4S)-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methyl]-3-furanyl]methyl]-)

1,3-Benzodioxole,5-[[(3S,4S)-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methyl]-3-furanyl]methyl]- structure
23284-23-3 structure
Product Name:1,3-Benzodioxole,5-[[(3S,4S)-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methyl]-3-furanyl]methyl]-
CAS-nummer:23284-23-3
MF:C22H26O6
MW:386.438247203827
CID:273480
PubChem ID:11101102
Update Time:2025-04-19

1,3-Benzodioxole,5-[[(3S,4S)-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methyl]-3-furanyl]methyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzodioxole,5-[[(3S,4S)-tetrahydro-4-[(3,4,5-trimethoxyphenyl)methyl]-3-furanyl]methyl]-
    • PODOPHYLLOTOXIN, SECODEOXY CYCLIC ETHER
    • (+)-Bulbocapnin, Hydrochlorid
    • (+)-BULBOCAPNINE HYDROCHLORIDE
    • (+)-BULBOCAPNINE HYDROCHLORIDE DOPAMINE ANTAGONIST
    • (+)-Burseran
    • (S)-11-methoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]quinolin-12-ol, hydrochloride
    • (S)-6,7,7a,8-Tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol hydrochloride
    • BULBOCAPNINE HCL
    • N-methyl-l
    • N-METHYLLAUNOBINE HYDROCHLORIDE
    • BURSERAN
    • Q27105996
    • 23284-23-3
    • 5-[[(3S,4S)-4-[(3,4,5-trimethoxyphenyl)methyl]tetrahydrofuran-3-yl]methyl]-1,3-benzodioxole
    • CHEBI:3222
    • 5-[[(3S,4S)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole
    • CHEMBL3582087
    • C10547
    • 5-{[(3S,4S)-4-(3,4,5-trimethoxybenzyl)tetrahydrofuran-3-yl]methyl}-1,3-benzodioxole
    • (-)-Burseran
    • Inchi: 1S/C22H26O6/c1-23-20-9-15(10-21(24-2)22(20)25-3)7-17-12-26-11-16(17)6-14-4-5-18-19(8-14)28-13-27-18/h4-5,8-10,16-17H,6-7,11-13H2,1-3H3/t16-,17-/m1/s1
    • InChI-sleutel: VJMJISPSGHVBBU-IAGOWNOFSA-N
    • LACHT: O1C[C@@H](CC2C=C(C(=C(C=2)OC)OC)OC)[C@H](CC2=CC=C3C(=C2)OCO3)C1

Berekende eigenschappen

  • Exacte massa: 386.17298
  • Monoisotopische massa: 386.173
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 7
  • Complexiteit: 474
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 55.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.209
  • Kookpunt: 507.3°Cat760mmHg
  • Vlampunt: 205°C
  • PSA: 55.38
  • LogboekP: 3.48890

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